N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-11-7-8-16-21-12(2)17(19(25)23(16)10-11)22-18(24)14-9-13-5-3-4-6-15(13)27-20(14)26/h3-10H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZOWWQWYHFWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC4=CC=CC=C4OC3=O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine ring and a chromene moiety. Its molecular formula is , with a molecular weight of approximately 354.37 g/mol. The presence of multiple functional groups contributes to its diverse biological activity.
Biological Activity
1. Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antitumor effects. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of specific kinases involved in cancer progression. For instance, studies on related compounds have highlighted their ability to inhibit Aurora-A kinase, which plays a critical role in mitosis . This inhibition leads to reduced tumor growth in xenograft models.
3. Antioxidant Properties
Antioxidant assays have revealed that this compound exhibits significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress-related damage, which is often implicated in cancer and other degenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Kinase Inhibition : By binding to the ATP-binding site of kinases like Aurora-A, the compound prevents substrate phosphorylation, leading to disrupted signaling pathways essential for cancer cell survival.
- Apoptotic Pathways : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death .
Case Studies
Several studies have evaluated the efficacy of related compounds in preclinical models:
These findings suggest that this compound may share similar mechanisms and efficacy.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. Inhibitors targeting PI3K have been linked to reduced tumor growth in preclinical models of PTEN-deficient cancers .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various derivatives have been synthesized to enhance pharmacological properties such as solubility and bioavailability .
Case Study: Antioxidant Activity
A study evaluating the antioxidant properties of this compound found that it significantly reduced oxidative stress markers in cell cultures exposed to free radicals. The compound demonstrated a dose-dependent response in scavenging free radicals, indicating its potential use in treating oxidative stress-related diseases .
Case Study: Lipoxygenase Inhibition
Another investigation focused on the compound's ability to inhibit lipoxygenase enzymes implicated in inflammatory processes. The study reported an IC50 value indicating effective inhibition at micromolar concentrations, suggesting its potential role as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrido[1,2-a]pyrimidin-4-one core but differing in substituents, molecular weight, and bioactivity.
Structural Analogues and Molecular Properties
Pharmacokinetic Considerations
- The target compound’s coumarin moiety may improve solubility compared to fully aromatic substituents (e.g., biphenyl), but its planar structure could increase plasma protein binding.
Preparation Methods
Cyclocondensation of N-Amino-2-iminopyridines with β-Diketones
A validated method for constructing the pyrido[1,2-a]pyrimidinone core involves reacting N-amino-2-iminopyridines with β-diketones under oxidative conditions.
- Reactants : N-amino-2-iminopyridine (3 mmol), β-diketone (e.g., 5,5-dimethylcyclohexane-1,3-dione, 3 mmol).
- Conditions : Ethanol (10 mL), acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 h.
- Mechanism : Nucleophilic addition of the enol form of the β-diketone to the iminopyridine, followed by oxidative dehydrogenation and cyclization.
Example :
2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine is obtained in 78% yield when using 5,5-dimethylcyclohexane-1,3-dione and N-amino-2-iminopyridine substituted with methyl groups at positions 2 and 7.
Alternative Pathway: Three-Component Condensation
NiFe₂O₄@SiO₂ grafted di(3-propylsulfonic acid) nanoparticles enable efficient synthesis under ultrasonic irradiation:
- Reactants : 4-Hydroxycoumarin, aldehyde (e.g., formaldehyde), 2-aminopyridine.
- Catalyst : NiFe₂O₄@SiO₂-SO₃H (50 mg).
- Conditions : Ethanol, 70°C, ultrasound (40 kHz), 30 min.
- Yield : 85–92% for analogous pyrido[1,2-a]pyrimidines.
Synthesis of 2-Oxo-2H-chromene-3-carboxamide
Hydrazinolysis of 3-Acetylchromenones
3-Acetyl-6-bromo-2H-chromen-2-one reacts with hydrazine hydrate to form pyrazolo[3,4-d]pyridazinones. Adapting this method:
Carboxamide Formation via Coupling Reactions
The carboxylic acid derivative of chromene is activated for amidation:
- Activation : Treat 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : React with 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Yield : ~70–75% after purification by recrystallization.
Integrated Synthetic Routes for Target Compound
Two-Step Sequential Synthesis
Step 1 : Synthesize 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine via cyclocondensation.
Step 2 : Couple with 2-oxo-2H-chromene-3-carboxamide using EDCl/HOBt:
One-Pot Multi-Component Approach
Microwave-assisted synthesis reduces reaction time:
- Reactants : 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, methyl acetoacetate, dimethylformamide dimethylacetal (DMF-DMA).
- Conditions : Microwave irradiation (150 W, 120°C), 20 min.
- Yield : 82% for analogous chromenopyrimidines.
Analytical Validation and Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar structure of the pyrido[1,2-a]pyrimidinone core and the E-configuration of the carboxamide bond.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
- Regioselectivity : Methyl groups at positions 2 and 7 require careful control of substituent effects during cyclocondensation.
- Solvent Choice : Ethanol promotes solubility of intermediates, while DCM minimizes side reactions during coupling.
- Catalyst Recovery : NiFe₂O₄@SiO₂-SO₃H can be reused for 5 cycles without significant loss in activity.
Q & A
Q. Q: What are the key synthetic routes for preparing N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
A: The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and coupling of the pyrido[1,2-a]pyrimidin-4-one core with the coumarin-carboxamide moiety. Key steps include:
- Core formation : The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of aminopyridine derivatives with diketones or esters under reflux in DMF or THF .
- Coupling reaction : The carboxamide linkage is formed using coupling agents like EDCI/HOBt in anhydrous dichloromethane, with triethylamine as a base .
- Optimization : Temperature control (60–80°C) and pH adjustments (neutral to mildly acidic) improve yield (typically 60–75%). Solvent choice (e.g., DMF for polar intermediates) and catalyst loading (5–10 mol%) are critical .
Q. Q: How do substituents on the pyrido[1,2-a]pyrimidin core influence the compound’s reactivity in nucleophilic substitution reactions?
A: The 2,7-dimethyl groups on the pyrido[1,2-a]pyrimidin core sterically hinder electrophilic sites, directing substitution to the 3-position. Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., oxo at C4) polarize the ring, enhancing nucleophilic attack at C3 . Methoxy or halogen substituents on the coumarin moiety further modulate electronic effects, as shown in analogs with 2,4-difluorobenzamide groups .
Biological Activity Profiling
Q. Q: What methodological approaches are used to evaluate the compound’s anticancer activity, and how do structural variations affect potency?
A:
- In vitro assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, with IC₅₀ values compared to analogs (e.g., 2,4-difluorobenzamide derivatives show 2–3x higher activity due to enhanced membrane permeability) .
- SAR analysis : Methyl groups at C2 and C7 improve metabolic stability, while the coumarin-carboxamide enhances DNA intercalation, as confirmed by fluorescence quenching studies .
Q. Q: What advanced spectroscopic and computational techniques validate the compound’s structure and interactions?
A:
- NMR/HRMS : ¹H NMR (400 MHz, CDCl₃) confirms coupling patterns (e.g., δ 8.79 ppm for coumarin protons) . HRMS (ESI) provides exact mass (e.g., m/z 409.1271 for a related coumarin-carboxamide) .
- Molecular docking : AutoDock/Vina simulations predict binding to kinase domains (e.g., CDK2, ΔG = -9.2 kcal/mol) .
Contradictions in Biological Data
Q. Q: How should researchers address discrepancies in reported biological activities of pyrido[1,2-a]pyrimidine derivatives?
A: Variations in assay protocols (e.g., cell line specificity, incubation time) and purity (>95% required) significantly impact results. For example, 2-oxo-coumarin derivatives show conflicting IC₅₀ values in MCF-7 vs. A549 cells due to differential expression of target proteins . Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blot for target validation) are recommended .
Scale-Up Challenges
Q. Q: What are the critical considerations for scaling up synthesis while maintaining yield and purity?
A:
- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >98% purity. Recrystallization in Et₂O/hexane (1:3) removes polar impurities .
Toxicity and Selectivity
Q. Q: How can researchers assess the selectivity of this compound for cancer cells over healthy cells?
A:
- Differential cytotoxicity : Compare IC₅₀ in cancer vs. non-cancerous lines (e.g., HEK293). Analogs with bulky substituents (e.g., naphthamide) show 5–10x selectivity .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm mechanism-driven selectivity .
Degradation and Stability
Q. Q: What strategies improve the compound’s stability under physiological conditions?
A:
- Prodrug design : Phosphonate or PEGylation of the carboxamide group enhances aqueous solubility and reduces hydrolysis .
- Lyophilization : Store as lyophilized powder at -20°C; stability >6 months confirmed by HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
